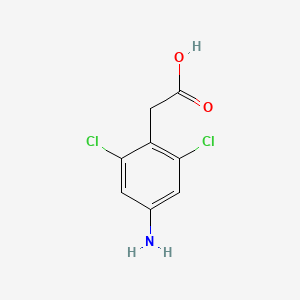
(4-Amino-2,6-dichloro-phenyl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Amino-2,6-dichloro-phenyl)-acetic acid is an organic compound characterized by the presence of an amino group and two chlorine atoms attached to a phenyl ring, along with an acetic acid moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (4-Amino-2,6-Dichlorphenyl)-essigsäure umfasst in der Regel die folgenden Schritte:
Ausgangsstoffe: Die Synthese beginnt mit dem im Handel erhältlichen 2,6-Dichloranilin.
Nitrierung: Das Anilinderivat wird nitriert, um eine Nitrogruppe in para-Position einzuführen.
Reduktion: Die Nitrogruppe wird dann zu einer Aminogruppe reduziert, indem ein Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators verwendet wird.
Acetylierung: Der letzte Schritt beinhaltet die Acetylierung der Aminogruppe, um das Essigsäurederivat zu bilden.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden können ähnliche Synthesewege beinhalten, werden aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von kontinuierlichen Durchflussreaktoren, effizienten Katalysatoren und optimierten Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren.
Analyse Chemischer Reaktionen
Reaktionstypen
(4-Amino-2,6-Dichlorphenyl)-essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aminogruppe kann oxidiert werden, um eine Nitrogruppe oder andere oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um die Chloratome zu entfernen oder die Essigsäureeinheit zu modifizieren.
Substitution: Die Chloratome können durch andere funktionelle Gruppen wie Hydroxyl-, Alkyl- oder Arylgruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat, Wasserstoffperoxid und Salpetersäure.
Reduktion: Reduktionsmittel wie Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid werden häufig verwendet.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid oder Organolithiumverbindungen durchgeführt werden.
Hauptprodukte
Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Nitroderivaten führen, während Substitutionsreaktionen eine Vielzahl substituierter Phenylessigsäurederivate erzeugen können.
Wissenschaftliche Forschungsanwendungen
(4-Amino-2,6-Dichlorphenyl)-essigsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird hinsichtlich seiner potenziellen biologischen Aktivität und seiner Wechselwirkungen mit Enzymen und Rezeptoren untersucht.
Medizin: Wird hinsichtlich seiner potenziellen therapeutischen Eigenschaften wie entzündungshemmender oder antimikrobieller Wirkung untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (4-Amino-2,6-Dichlorphenyl)-essigsäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Amino- und Essigsäuregruppen können mit Enzymen oder Rezeptoren interagieren und zu verschiedenen biologischen Wirkungen führen. Die Chloratome können auch die Reaktivität und Bindungsaffinität der Verbindung beeinflussen.
Wirkmechanismus
The mechanism of action of (4-Amino-2,6-dichloro-phenyl)-acetic acid involves its interaction with specific molecular targets and pathways. The amino and acetic acid groups may interact with enzymes or receptors, leading to various biological effects. The chlorine atoms may also influence the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(4-Amino-2-Chlorphenyl)-essigsäure: Fehlt ein Chloratom im Vergleich zu (4-Amino-2,6-Dichlorphenyl)-essigsäure.
(4-Amino-3,5-Dichlorphenyl)-essigsäure: Hat Chloratome an verschiedenen Positionen am Phenylring.
(4-Amino-2,6-Dichlorphenyl)-propionsäure: Enthält eine Propionsäureeinheit anstelle einer Essigsäureeinheit.
Einzigartigkeit
(4-Amino-2,6-Dichlorphenyl)-essigsäure ist aufgrund der spezifischen Anordnung der Amino- und Chlorgruppen am Phenylring einzigartig, was sich auf seine chemische Reaktivität und biologische Aktivität auswirken kann.
Eigenschaften
Molekularformel |
C8H7Cl2NO2 |
|---|---|
Molekulargewicht |
220.05 g/mol |
IUPAC-Name |
2-(4-amino-2,6-dichlorophenyl)acetic acid |
InChI |
InChI=1S/C8H7Cl2NO2/c9-6-1-4(11)2-7(10)5(6)3-8(12)13/h1-2H,3,11H2,(H,12,13) |
InChI-Schlüssel |
KGRKTBNHZRDZKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)CC(=O)O)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


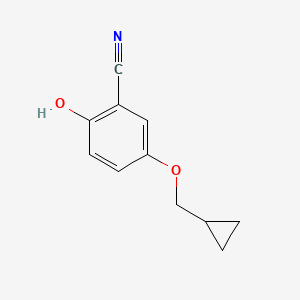
![N,N'-bis[3-(diethylamino)propyl]ethanediamide](/img/structure/B12443298.png)
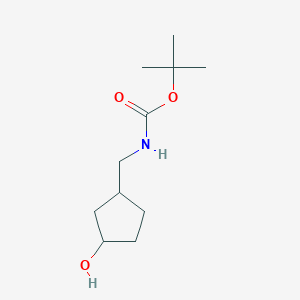
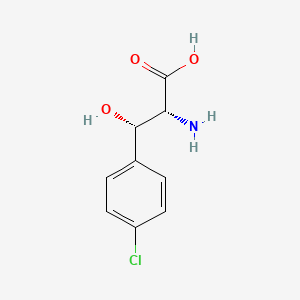
![3-amino-4-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12443327.png)
![N-[2-(3-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide](/img/structure/B12443335.png)
![1-(4-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12443338.png)

![1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12443354.png)

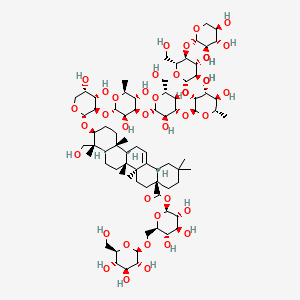
![(3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12443365.png)

![(3'-Bromo-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12443371.png)
